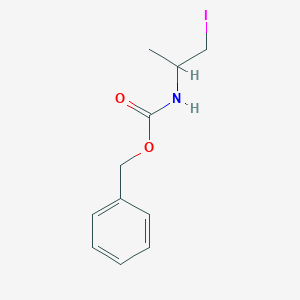

Benzyl (1-iodopropan-2-yl)carbamate

Description

Benzyl (1-iodopropan-2-yl)carbamate (CAS: 113707-75-8) is a carbamate derivative with the molecular formula C₁₁H₁₄INO₂ and a molar mass of 319.14 g/mol . Structurally, it features a benzyl carbamate group attached to a 1-iodopropan-2-yl backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its iodine substituent enhances reactivity, making it a versatile building block for further functionalization. Synonyms include (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester and Carbamic acid, N-[(1R)-2-iodo-1-methylethyl]-, phenylmethyl ester .

Properties

IUPAC Name |

benzyl N-(1-iodopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUAECGJTISEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184336 | |

| Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-35-4 | |

| Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Three-Component Coupling: One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production of benzyl (1-iodopropan-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzyl (1-iodopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

Substitution: Typical reagents include sodium iodide in acetone, which facilitates the substitution of the iodine atom.

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used to oxidize the iodine atom.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products:

Substitution: Products include various substituted carbamates depending on the nucleophile used.

Oxidation: Oxidized products may include iodinated derivatives.

Reduction: Reduced products typically involve the removal of the iodine atom.

Scientific Research Applications

Chemistry: Benzyl (1-iodopropan-2-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology and Medicine: For example, benzene-based carbamates have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurological functions .

Industry: In industrial applications, benzyl (1-iodopropan-2-yl)carbamate is used in the production of pharmaceuticals and agrochemicals, leveraging its reactivity and versatility.

Mechanism of Action

The mechanism of action of benzyl (1-iodopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . This interaction can involve various pathways, including covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Benzyl (1-iodopropan-2-yl)carbamate, a comparative analysis with structurally or functionally related carbamates is provided below.

Structural and Functional Analogues

Mechanistic and Selectivity Profiles

- Enzyme Inhibition: Benzyl (1-iodopropan-2-yl)carbamate lacks direct enzyme inhibition data but shares structural motifs with Compound 28 (), which exhibits strong BChE inhibition. chlorophenyl substituents critically modulate potency . Isosorbide-based carbamates () demonstrate that di-carbamates favor AChE inhibition, while mono-benzyl carbamates (e.g., at the 2-position) enhance BuChE selectivity. This highlights the role of carbamate placement and backbone rigidity in target specificity .

Lipid Metabolism Modulation :

Structure-Activity Relationship (SAR)

- Substituent Effects: Iodo vs. Chlorophenyl: The iodine atom in Benzyl (1-iodopropan-2-yl)carbamate enhances electrophilicity for synthetic applications, while the chlorophenyl group in Compound 28 improves BChE binding affinity via hydrophobic interactions . Methyl vs.

Backbone Flexibility :

Physicochemical Properties

| Property | Benzyl (1-iodopropan-2-yl)carbamate | Compound 28 | Benzyl benzyl carbamate |

|---|---|---|---|

| Molecular Weight | 319.14 | 347.79 | 255.29 |

| LogP (Predicted) | ~3.2 | ~3.8 | ~2.5 |

| Solubility | Low (organic solvents) | Moderate (DMSO) | Low (aqueous) |

| Stability | Light-sensitive (iodine) | Stable at RT | Hydrolytically stable |

Biological Activity

Benzyl (1-iodopropan-2-yl)carbamate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzyl (1-iodopropan-2-yl)carbamate can be represented by the following chemical structure:

This compound features a benzyl group, an iodinated propan-2-yl moiety, and a carbamate functional group, which is significant for its biological interactions.

The biological activity of Benzyl (1-iodopropan-2-yl)carbamate is attributed to its interaction with various molecular targets. The iodine atom enhances the compound's reactivity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzyme activity or inhibition of specific biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to Benzyl (1-iodopropan-2-yl)carbamate may serve as enzyme inhibitors. For instance, studies on related carbamates have shown inhibition against β-secretase (BACE-1), a key target in Alzheimer's disease treatment. The structure-activity relationship (SAR) suggests that modifications in the substituents can significantly affect the inhibitory potency.

| Compound | IC50 (μM) | % Inhibition at 1 μM |

|---|---|---|

| Compound A | 0.069 | 85% |

| Compound B | 0.046 | 90% |

| Benzyl (1-iodopropan-2-yl)carbamate | TBD | TBD |

Table 1: Inhibitory Potency of Carbamate Derivatives

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of Benzyl (1-iodopropan-2-yl)carbamate on various cancer cell lines. Preliminary results suggest that at certain concentrations, the compound exhibits selective cytotoxicity, potentially inducing apoptosis in targeted cells.

Case Studies

Case Study 1: Neuroblastoma Cell Line

A study investigated the effects of Benzyl (1-iodopropan-2-yl)carbamate on SH-SY5Y neuroblastoma cells. The compound was tested at concentrations ranging from 1 μM to 10 μM over a period of 72 hours.

| Treatment Concentration (μM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 0 |

| 1 | 85 | 15 |

| 10 | 60 | 40 |

Table 2: Effects on Neuroblastoma Cells

The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers, highlighting the potential therapeutic application in neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of BACE-1 by similar carbamate compounds. The results demonstrated that modifications in the alkyl chain length and substitution patterns could enhance inhibitory activity, suggesting that Benzyl (1-iodopropan-2-yl)carbamate might also exhibit significant BACE-1 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.